VHL ligand 7

Description

Significance of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is a fundamental regulatory mechanism in eukaryotic cells, essential for maintaining cellular homeostasis. frontiersin.orgnih.govthermofisher.com This intricate pathway is the primary route for the degradation of most intracellular proteins, playing a critical role in the removal of misfolded or damaged proteins, as well as controlling the levels of key regulatory proteins. nih.govthermofisher.com By selectively targeting proteins for degradation, the UPS governs a vast array of cellular processes, including cell cycle progression, signal transduction, DNA repair, and stress response. thermofisher.comwikipedia.orgnih.gov The process involves the tagging of substrate proteins with a small protein called ubiquitin, which then marks them for destruction by a large protease complex known as the proteasome. nih.govthermofisher.com Dysregulation of the UPS has been implicated in a multitude of human diseases, including various cancers and neurodegenerative disorders, highlighting its importance in health and disease. frontiersin.orgthermofisher.comnih.gov

Role of E3 Ubiquitin Ligases in Substrate Specificity within the UPS

Within the multi-step enzymatic cascade of the UPS, the E3 ubiquitin ligases are the key determinants of substrate specificity. wikipedia.orgcreative-proteomics.com While E1 activating enzymes and E2 conjugating enzymes prepare ubiquitin for transfer, it is the E3 ligases that recognize and bind to specific target proteins, facilitating the final transfer of ubiquitin to the substrate. wikipedia.orgnih.gov The human genome is estimated to encode over 600 E3 ligases, each typically responsible for recognizing a distinct set of substrates. creative-diagnostics.comguidetopharmacology.org This diversity allows for the precise and tightly regulated degradation of a vast number of cellular proteins. creative-proteomics.com E3 ligases achieve substrate recognition through various mechanisms, often involving the recognition of specific motifs or post-translational modifications on the target protein. creative-proteomics.com The specificity of E3 ligases is crucial for ensuring that only appropriate proteins are marked for degradation, thereby maintaining cellular order. wikipedia.orgcreative-proteomics.com

The Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase Complex (CRL2VHL) and its Biological Functions

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, commonly referred to as CRL2VHL. jefferson.edunih.govdundee.ac.uk This complex is a crucial player in cellular function and is composed of VHL, Elongin B, Elongin C, CUL2, and Rbx1. jefferson.edu One of the most well-characterized functions of the CRL2VHL complex is its role in the cellular response to changes in oxygen levels. jefferson.edudundee.ac.uk Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunits of hypoxia-inducible factors (HIF-α), leading to their ubiquitination and subsequent proteasomal degradation. jefferson.edudundee.ac.uk However, under low oxygen conditions (hypoxia), this interaction is disrupted, allowing HIF-α to accumulate and activate genes involved in processes such as angiogenesis and erythropoiesis. nih.gov Mutations in the VHL gene can lead to von Hippel-Lindau disease, a hereditary cancer syndrome, underscoring the critical role of the CRL2VHL complex in tumor suppression. jefferson.edunih.gov

Emergence of Targeted Protein Degradation (TPD) as a Research Modality

Targeted Protein Degradation (TPD) has recently emerged as a powerful research modality and therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. frontiersin.orgamed.go.jp Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to remove the protein from the cell entirely. medchemexpress.com This is primarily achieved through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein into close proximity with an E3 ubiquitin ligase. medchemexpress.commdpi.com This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. medchemexpress.com TPD offers several potential advantages over conventional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for more sustained and potent biological effects. medchemexpress.com

Historical Context of Small-Molecule Ligand Development for E3 Ligases in TPD

The development of small-molecule ligands that can bind to E3 ubiquitin ligases has been a critical step in the advancement of Targeted Protein Degradation (TPD). Initially, the field of TPD was limited by the lack of well-characterized small molecules that could effectively recruit E3 ligases. Early efforts in developing proteolysis-targeting chimeras (PROTACs) utilized peptidic ligands for E3 ligases, which often had poor cell permeability and pharmacokinetic properties. A significant breakthrough came with the discovery and development of non-peptidic, small-molecule ligands for E3 ligases like cereblon (CRBN) and the von Hippel-Lindau (VHL) protein. mdpi.com These small-molecule ligands provided the foundation for creating more drug-like PROTACs with improved cellular activity and in vivo potential. The expansion of the toolbox of E3 ligase ligands continues to be an active area of research, aiming to increase the repertoire of E3 ligases that can be hijacked for TPD and to tailor the choice of E3 ligase to specific biological contexts.

Structure

2D Structure

3D Structure

Properties

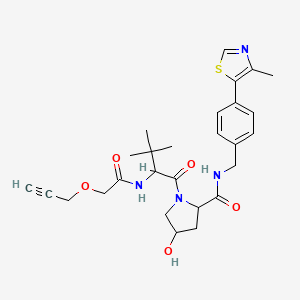

Molecular Formula |

C27H34N4O5S |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

1-[3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33) |

InChI Key |

UGJHKPQUMUDIQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |

Origin of Product |

United States |

Discovery and Initial Optimization of Vhl Ligand 7

Rationale for Targeting the VHL:HIF-1α Protein-Protein Interaction (PPI)

The VHL:HIF-1α interaction is central to the cellular response to hypoxia. Under normoxic conditions, the prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, creating a binding site for the VHL protein nih.govsynchrotron-soleil.fr. VHL then recruits HIF-1α to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively keeps HIF-1α levels low in the absence of hypoxia nih.govsynchrotron-soleil.fr. Conversely, under hypoxic conditions, PHD activity is inhibited, HIF-1α is not hydroxylated, and thus not targeted by VHL, leading to its stabilization and the activation of genes involved in angiogenesis, metabolism, and cell survival nih.govnih.govresearchgate.netnih.gov.

Targeting the VHL:HIF-1α PPI offers a therapeutic strategy to modulate HIF-1α levels. Inhibiting this interaction can stabilize HIF-1α, which has potential applications in treating conditions like chronic anemia, where increased erythropoiesis is desired nih.govresearchgate.netnih.gov. Furthermore, understanding and modulating this interaction is foundational for developing targeted protein degraders (PROTACs) that hijack the VHL E3 ligase to degrade specific disease-causing proteins researchgate.netnih.govtandfonline.comenamine.net. The challenge lies in designing small molecules that can effectively disrupt this relatively large protein interface nih.govnih.govacs.org.

Structure-Guided Design Strategies Employed in its Discovery

The development of potent VHL ligands, including VHL ligand 7, has been heavily reliant on structure-guided design principles synchrotron-soleil.frresearchgate.netacs.orgresearchgate.netacs.orgnih.govnih.govacs.orgnih.govbiorxiv.orgresearchgate.net. This approach leverages detailed knowledge of the three-dimensional structure of the VHL protein and its binding pocket for HIF-1α. X-ray crystallography studies of VHL in complex with various ligands have been instrumental in elucidating the specific interactions required for high-affinity binding synchrotron-soleil.fracs.orgacs.orgnih.govnih.gov. By analyzing these structural details, medicinal chemists can rationally design molecules that fit precisely into the VHL binding site, mimicking key interactions and optimizing binding affinity. Computational methods, such as molecular docking and virtual screening, have also played a significant role in identifying and refining potential ligand scaffolds researchgate.netnih.gov.

Mimicry of Native Substrate Binding Motifs (e.g., Hydroxyproline (B1673980) of HIF-1α)

A critical aspect of designing VHL ligands is the mimicry of the native substrate's binding motifs. The hydroxyproline (Hyp) residue within the HIF-1α protein is a key recognition element for the VHL protein nih.govsynchrotron-soleil.frresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net. The hydroxyl group of hydroxyproline forms crucial hydrogen bonds within the VHL binding pocket, particularly with residues like Ser111 and His115 nih.govresearchgate.netacs.orgnih.gov. Early VHL ligands were designed to incorporate a hydroxyproline mimetic, such as a pyrrolidine (B122466) ring with a hydroxyl group, to replicate these essential interactions nih.govsynchrotron-soleil.frresearchgate.net. For instance, the prototypical ligand VH032, a precursor to more advanced compounds, featured such a motif and achieved nanomolar binding affinity researchgate.netnih.gov. Later strategies explored modifications, such as replacing the hydroxyproline motif with other chemical functionalities like sulfonyl fluorides, to achieve covalent binding or explore alternative binding modes while retaining high affinity nih.govbiorxiv.orgacs.org.

Initial Chemical Scaffolds and Iterative Design Cycles

The discovery process for VHL ligands involved exploring various chemical scaffolds and engaging in iterative design cycles to optimize binding affinity and cellular activity researchgate.netacs.orgnih.govnih.govacs.orgresearchgate.netmrc.ac.uk. Initial efforts often started with fragments or known binders, such as those derived from the HIF-1α peptide sequence or early small molecule inhibitors like VH298 researchgate.netresearchgate.netnih.govresearchgate.net. These starting points were then systematically modified through structure-activity relationship (SAR) studies. Medicinal chemists focused on optimizing different regions of the ligand, often referred to as the left-hand side (LHS) and right-hand side (RHS) of the binding pocket, relative to the central hydroxyproline mimetic synchrotron-soleil.frnih.govtandfonline.com. This iterative process involved synthesizing numerous analogues, evaluating their binding affinities and cellular effects, and using the data to guide further chemical modifications researchgate.netacs.orgnih.govnih.govacs.orgresearchgate.netmrc.ac.uk.

Affinity Maturation Leading to the Development of this compound

The iterative optimization process, driven by structural insights and SAR data, led to the "affinity maturation" of VHL ligands, culminating in compounds with significantly improved binding potencies. This compound represents a key outcome of these efforts, demonstrating substantial improvements in binding affinity compared to earlier compounds acs.org. Through systematic modifications, researchers were able to achieve dissociation constants (Kd) in the nanomolar range, surpassing the affinity of even a 10-mer HIF-1α peptide acs.orgresearchgate.netnih.govnih.gov.

For example, this compound exhibited a Kd of 185 nM as determined by isothermal titration calorimetry (ITC), with a ligand efficiency (LE) of 0.28 acs.org. This represented an approximately 20-fold increase in affinity compared to a precursor compound, ligand 5 acs.org. Furthermore, ligand 7 was found to be more potent than a model 10-mer HIF-1α peptide, which had a Kd of 200 nM acs.org. These advancements in binding affinity are crucial for developing effective VHL inhibitors and for creating robust PROTAC molecules that efficiently recruit the VHL E3 ligase researchgate.netacs.orgresearchgate.netnih.govnih.gov.

Data Table: Binding Affinity of this compound

| Ligand | Method (Affinity) | Affinity (Kd) | Ligand Efficiency (LE) | Notes |

| This compound | ITC | 185 nM | 0.28 | Represents a significant improvement, ~20-fold higher affinity compared to ligand 5. acs.org |

| This compound | FP (implied) | < 200 nM | N/A | More potent than a model 10-mer HIF-1α peptide (Kd = 200 nM). acs.org |

Compound List:

this compound

HIF-1α (Hypoxia-Inducible Factor 1-alpha)

VHL (von Hippel-Lindau protein)

VH032

Ligand 5

Molecular Interactions and Structural Biology of Vhl Ligand 7 with Vhl

Comparison of VHL Ligand 7 Binding Mode to Endogenous Substrate HIF-1α

The von Hippel-Lindau (VHL) protein is a crucial component of an E3 ubiquitin ligase complex, primarily known for its role in targeting hypoxia-inducible factor 1-alpha (HIF-1α) for proteasomal degradation under normoxic conditions royalsocietypublishing.orgpnas.org. This interaction is tightly regulated by the hydroxylation of specific proline residues within HIF-1α, particularly Pro564 and, to a lesser extent, Pro402 royalsocietypublishing.orgnih.govbac-lac.gc.ca. Small molecule ligands, such as this compound, have been developed to mimic or disrupt this interaction, offering insights into the structural basis of VHL-substrate recognition acs.orgnih.gov. Comparing the binding modes of this compound and the endogenous substrate HIF-1α to VHL reveals conserved interaction principles and distinct features that underscore the specificity and adaptability of the VHL binding pocket.

HIF-1α Binding Mode to VHL

The binding of HIF-1α to VHL is mediated by a short peptide motif, often referred to as the hydroxy-degron, which contains a hydroxylated proline residue (hydroxyproline, Hyp) nih.govnih.govrcsb.org. Specifically, hydroxylated Pro564 of HIF-1α is critical for high-affinity binding to VHL nih.govnih.govnih.gov. Structural studies reveal that the hydroxylated proline inserts into a hydrophobic pocket within VHL, forming key hydrogen bonds with residues Ser111 and His115 nih.govnih.govacs.orgrcsb.org. The hydroxyl group of Hyp engages in these hydrogen bonds, while the surrounding peptide adopts an extended β-strand-like conformation, interacting with VHL's β-sheet surface nih.govnih.govrcsb.org. This interaction is central to VHL's specificity, discriminating between hydroxylated and non-hydroxylated forms of HIF-1α with significant affinity differences nih.gov. The binding site on VHL is a hotspot for tumorigenic mutations, highlighting its functional importance nih.gov.

This compound Binding Mode to VHL

Comparison of Binding Modes

The comparison between this compound and HIF-1α binding to VHL highlights a conserved strategy of exploiting the VHL binding pocket's specific features, particularly the interactions mediated by hydroxyproline (B1673980).

Shared Binding Pocket: Both HIF-1α and this compound bind to the same hydrophobic pocket on VHL, which is primarily defined by residues like Tyr98, Trp88, Ser111, His115, and Trp117 nih.govnih.govacs.org. This pocket is exquisitely tuned to recognize the hydroxylated proline residue.

Hydroxyproline Mimicry: this compound and similar inhibitors are designed to mimic the critical interactions of hydroxyproline. The hydroxyl group of hydroxyproline is essential for forming hydrogen bonds with Ser111 and His115 nih.govnih.govacs.orgrcsb.org. This compound achieves this through specific functional groups within its structure, often a hydroxylated moiety or a hydrogen bond donor/acceptor at a similar spatial orientation acs.orgacs.orgnih.govchemrxiv.org.

Hydrophobic Interactions: Both HIF-1α and this compound engage in hydrophobic interactions within the binding pocket. The methyl group of the t-butyl group in some VHL ligands, for example, overlaps with the Cα and Cβ atoms of Ala563 in the HIF-1α peptide, suggesting a similar engagement with hydrophobic residues like Tyr98 and Trp88 acs.org.

Specificity Determinants: The strict specificity of VHL for hydroxylated proline in HIF-1α is largely dictated by the precise geometry and chemical environment of the binding pocket, particularly the hydrogen bonding network involving Ser111 and His115 nih.govnih.gov. This compound's design leverages these same determinants to achieve potent and specific binding.

Data Table: Key VHL Residues Involved in Binding

| VHL Residue | Interaction Type with HIF-1α | Interaction Type with this compound (or similar ligands) | Primary Role in Binding |

| Tyr98 | Hydrophobic interaction | Hydrophobic interaction (e.g., with aromatic rings) | Occupies hydrophobic pocket, stabilizes ligand/peptide |

| Ser111 | Hydrogen bond donor/acceptor | Hydrogen bond donor/acceptor (with ligand's hydroxyl group) | Key recognition of hydroxyproline |

| His115 | Hydrogen bond donor/acceptor | Hydrogen bond donor/acceptor (with ligand's hydroxyl group) | Key recognition of hydroxyproline |

| Trp88 | Hydrophobic interaction | Hydrophobic interaction | Contributes to pocket hydrophobicity |

| Trp117 | Hydrophobic interaction | Hydrophobic interaction | Contributes to pocket hydrophobicity |

| Arg107 | Polar interaction | Polar interaction (e.g., with heterocyclic rings) | Stabilizes ligand via polar contacts |

Compound Names Mentioned:

| Compound Name | Description |

| This compound | A small molecule inhibitor of the VHL:HIF-1α interaction |

| HIF-1α | Hypoxia-inducible factor 1-alpha |

| VH032 | A potent VHL ligand |

| VH101 | A potent VHL ligand with high binding affinity |

| VH298 | A VHL inhibitor |

| GNE7599 | A VHL ligand with improved potency and bioavailability |

References

royalsocietypublishing.orgchemrxiv.orgnih.govnih.govbac-lac.gc.canih.govresearchgate.netnih.govacs.orgacs.orgrcsb.orgrcsb.orgnih.govresearchgate.netnih.govsynchrotron-soleil.frresearchgate.netnih.govresearchgate.netpnas.orgrcsb.orgacs.orgbiorxiv.orgnih.govnih.govdomainex.co.uktandfonline.comsdbonline.orgbiorxiv.orgchemrxiv.org3.5. Comparison of this compound Binding Mode to Endogenous Substrate HIF-1α

The von Hippel-Lindau (VHL) protein is a crucial component of an E3 ubiquitin ligase complex, primarily known for its role in targeting hypoxia-inducible factor 1-alpha (HIF-1α) for proteasomal degradation under normoxic conditions royalsocietypublishing.orgpnas.org. This interaction is tightly regulated by the hydroxylation of specific proline residues within HIF-1α, particularly Pro564 and, to a lesser extent, Pro402 royalsocietypublishing.orgnih.govbac-lac.gc.ca. Small molecule ligands, such as this compound, have been developed to mimic or disrupt this interaction, offering insights into the structural basis of VHL-substrate recognition acs.orgnih.gov. Comparing the binding modes of this compound and the endogenous substrate HIF-1α to VHL reveals conserved interaction principles and distinct features that underscore the specificity and adaptability of the VHL binding pocket.

HIF-1α Binding Mode to VHL

The binding of HIF-1α to VHL is mediated by a short peptide motif, often referred to as the hydroxy-degron, which contains a hydroxylated proline residue (hydroxyproline, Hyp) nih.govnih.govrcsb.org. Specifically, hydroxylated Pro564 of HIF-1α is critical for high-affinity binding to VHL nih.govnih.govnih.gov. Structural studies reveal that the hydroxylated proline inserts into a hydrophobic pocket within VHL, forming key hydrogen bonds with residues Ser111 and His115 nih.govnih.govacs.orgrcsb.org. The hydroxyl group of Hyp engages in these hydrogen bonds, while the surrounding peptide adopts an extended β-strand-like conformation, interacting with VHL's β-sheet surface nih.govnih.govrcsb.org. This interaction is central to VHL's specificity, discriminating between hydroxylated and non-hydroxylated forms of HIF-1α with significant affinity differences nih.gov. The binding site on VHL is a hotspot for tumorigenic mutations, highlighting its functional importance nih.gov.

This compound Binding Mode to VHL

Comparison of Binding Modes

The comparison between this compound and HIF-1α binding to VHL highlights a conserved strategy of exploiting the VHL binding pocket's specific features, particularly the interactions mediated by hydroxyproline.

Shared Binding Pocket: Both HIF-1α and this compound bind to the same hydrophobic pocket on VHL, which is primarily defined by residues like Tyr98, Trp88, Ser111, His115, and Trp117 nih.govnih.govacs.org. This pocket is exquisitely tuned to recognize the hydroxylated proline residue.

Hydroxyproline Mimicry: this compound and similar inhibitors are designed to mimic the critical interactions of hydroxyproline. The hydroxyl group of hydroxyproline is essential for forming hydrogen bonds with Ser111 and His115 nih.govnih.govacs.orgrcsb.org. This compound achieves this through specific functional groups within its structure, often a hydroxylated moiety or a hydrogen bond donor/acceptor at a similar spatial orientation acs.orgacs.orgnih.govchemrxiv.org.

Hydrophobic Interactions: Both HIF-1α and this compound engage in hydrophobic interactions within the binding pocket. The methyl group of the t-butyl group in some VHL ligands, for example, overlaps with the Cα and Cβ atoms of Ala563 in the HIF-1α peptide, suggesting a similar engagement with hydrophobic residues like Tyr98 and Trp88 acs.org.

Specificity Determinants: The strict specificity of VHL for hydroxylated proline in HIF-1α is largely dictated by the precise geometry and chemical environment of the binding pocket, particularly the hydrogen bonding network involving Ser111 and His115 nih.govnih.gov. This compound's design leverages these same determinants to achieve potent and specific binding.

Data Table: Key VHL Residues Involved in Binding

| VHL Residue | Interaction Type with HIF-1α | Interaction Type with this compound (or similar ligands) | Primary Role in Binding |

| Tyr98 | Hydrophobic interaction | Hydrophobic interaction (e.g., with aromatic rings) | Occupies hydrophobic pocket, stabilizes ligand/peptide |

| Ser111 | Hydrogen bond donor/acceptor | Hydrogen bond donor/acceptor (with ligand's hydroxyl group) | Key recognition of hydroxyproline |

| His115 | Hydrogen bond donor/acceptor | Hydrogen bond donor/acceptor (with ligand's hydroxyl group) | Key recognition of hydroxyproline |

| Trp88 | Hydrophobic interaction | Hydrophobic interaction | Contributes to pocket hydrophobicity |

| Trp117 | Hydrophobic interaction | Hydrophobic interaction | Contributes to pocket hydrophobicity |

| Arg107 | Polar interaction | Polar interaction (e.g., with heterocyclic rings) | Stabilizes ligand via polar contacts |

Vhl Ligand 7 in Proteolysis Targeting Chimeras Protacs and Induced Degradation Mechanisms

Fundamental Principles of PROTAC-Mediated Targeted Protein Degradation

PROTAC technology leverages the cell's natural protein degradation machinery to selectively remove target proteins. This process is initiated by a bifunctional molecule that bridges the target protein and an E3 ubiquitin ligase mdpi.comnih.govbiochempeg.commdpi.com.

Bifunctional Molecular Design: E3 Ligase Ligand and Target Protein Ligand

A PROTAC molecule is engineered with two distinct binding domains:

Target Protein Ligand (Warhead): This moiety specifically binds to the protein of interest (POI) that is slated for degradation mdpi.comrsc.org. The selection of an effective warhead is critical for the PROTAC's specificity and potency.

E3 Ligase Ligand (Anchor): This component binds to a specific E3 ubiquitin ligase, such as VHL or Cereblon (CRBN) nih.govcaptortherapeutics.comfrontiersin.orgmdpi.comexplorationpub.comresearchgate.net. The E3 ligase is responsible for catalyzing the ubiquitination of the target protein.

Role of the Linker in PROTAC Functionality

Linker Length: The linker must be of an appropriate length to allow both the E3 ligase and the target protein to bind simultaneously to the PROTAC and form a stable ternary complex nih.govexplorationpub.comresearchgate.netexplorationpub.com. If the linker is too short, steric hindrance can prevent ternary complex formation. Conversely, if it is too long, the proximity between the E3 ligase and the target protein may be compromised, reducing degradation efficiency explorationpub.com. For instance, studies with VHL-based PROTACs have shown that linker lengths between 12 and 29 atoms can lead to potent degradation, while lengths below 12 atoms may result in no observed activity nih.gov. Similarly, a 16-atom linker was found to be optimal for certain ERα PROTACs researchgate.netscispace.com.

Linker Composition: The chemical nature of the linker, often composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, can affect the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability biochempeg.comexplorationpub.comrsc.orgnih.govwindows.net. Flexible linkers are generally preferred as they can facilitate the necessary conformational adjustments for ternary complex formation nih.gov. However, the specific composition can also influence the PROTAC's selectivity and the stability of the ternary complex nih.govwindows.netresearchgate.net.

VHL Ligand 7 as a Ubiquitin E3 Ligase Recruiter in PROTAC Systems

The von Hippel-Lindau (VHL) protein, as part of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2VHL), is a well-established E3 ligase that plays a role in regulating intracellular protein concentrations, notably hypoxia-inducible factors (HIFs) nih.govresearchgate.nettandfonline.com. Small-molecule ligands that bind to VHL are crucial for recruiting this E3 ligase to target proteins via PROTACs nih.govcaptortherapeutics.comfrontiersin.orgresearchgate.net. VHL ligands, including compounds like this compound, are designed to interact with the substrate binding domain of VHL, enabling the formation of the E3 ligase-PROTAC-target protein ternary complex nih.govresearchgate.netnih.gov. The development of potent and selective non-peptidic VHL ligands, such as VH032 and VH298, has been instrumental in advancing PROTAC technology nih.govresearchgate.net. These ligands, when conjugated to a target protein binder via a suitable linker, effectively bring the VHL E3 ligase into close proximity with the POI, initiating the ubiquitination cascade mdpi.comnih.govbiochempeg.comnanotempertech.commdpi.comrefeyn.com.

Mechanisms of Ternary Complex Formation Facilitated by this compound-Based PROTACs

The efficacy of PROTACs hinges on their ability to form a stable ternary complex (TC) comprising the E3 ligase, the PROTAC molecule, and the target protein nanotempertech.commdpi.comexplorationpub.comrefeyn.comelifesciences.orgbiorxiv.orgcytivalifesciences.comnih.gov. This compound-based PROTACs leverage the VHL E3 ligase to orchestrate this critical interaction.

E3 Ligase:PROTAC:Target Protein Stoichiometry and Dynamics

The formation of a functional ternary complex is highly dependent on the relative concentrations of the E3 ligase, the PROTAC, and the target protein mdpi.com. If the stoichiometry is imbalanced, such as an excessive concentration of the PROTAC relative to the target or E3 ligase, the PROTAC may bind to individual proteins, forming binary complexes rather than the desired ternary complex mdpi.com. This can preclude effective ternary complex formation and subsequent target degradation mdpi.com.

The dynamics of the ternary complex are also critical. While stable ternary complexes are often associated with high degradation efficiency, the relationship is not always linear elifesciences.org. The flexibility of the PROTAC linker and the intrinsic mobility of the E3 ligase complex contribute to the dynamic nature of the ternary complex, influencing the accessibility of lysine (B10760008) residues on the target protein for ubiquitination elifesciences.orgbiorxiv.org. Studies have indicated that while stable ternary complexes are important, the precise orientation and dynamics of the complex are crucial for efficient ubiquitination elifesciences.org.

Induced Proximity and its Energetic Contributions

Compound List

This compound: A specific ligand that recruits the VHL E3 ligase.

PROTACs (Proteolysis-Targeting Chimeras): Bifunctional molecules designed to induce targeted protein degradation.

E3 Ubiquitin Ligase: An enzyme crucial for the ubiquitination process, marking proteins for degradation.

VHL (von Hippel-Lindau): A specific E3 ubiquitin ligase complex often recruited by PROTACs.

CRBN (Cereblon): Another commonly used E3 ubiquitin ligase in PROTAC design.

POI (Protein of Interest): The target protein designated for degradation.

UPS (Ubiquitin-Proteasome System): The cellular machinery responsible for degrading ubiquitinated proteins.

Ubiquitin: A small protein that tags other proteins for degradation.

Ternary Complex (TC): A complex formed by the E3 ligase, the PROTAC, and the target protein.

VH032: A known small-molecule ligand for the VHL E3 ligase.

MZ1: A well-characterized PROTAC that utilizes a VHL ligand to degrade BET proteins.

JQ1: A pan-BET bromodomain inhibitor, often used as a target protein ligand in PROTACs.

BRD4: A target protein often degraded by PROTACs, particularly those utilizing VHL ligands.

HIF-1α (Hypoxia-Inducible Factor 1-alpha): A natural substrate recognized by the VHL E3 ligase.

Data Table: Linker Length Impact on PROTAC Efficacy (VHL-Based Examples)

| PROTAC Target/E3 Ligase | Linker Length (atoms) | Degradation Efficacy/Potency | Reference |

| TBK1 / VHL | < 12 | No degradation observed | nih.govexplorationpub.com |

| TBK1 / VHL | 12-29 | Submicromolar potency | nih.gov |

| ERα / VHL | 16 | Optimal performance | researchgate.netscispace.com |

| SOS1 / VHL | 3-9 methylene (B1212753) units | Varied efficacy | windows.net |

Implications of VHL Ligand Engagement for Substrate Ubiquitination

The efficacy of PROTACs hinges on their ability to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. When a VHL-ligand-based PROTAC is employed, the VHL ligand component binds to the VHL E3 ligase complex. Simultaneously, the other end of the PROTAC molecule, the "warhead," binds to the specific target protein. This induced proximity facilitates the formation of a ternary complex, comprising the target protein, the PROTAC, and the E3 ligase frontiersin.orgscienceopen.com.

Once this ternary complex is assembled, the VHL E3 ligase, with the assistance of E1 and E2 ubiquitin-conjugating enzymes, catalyzes the transfer of ubiquitin molecules to the target protein scienceopen.comthno.org. This process, known as ubiquitination, typically occurs on lysine residues of the target protein scienceopen.com. The attachment of polyubiquitin (B1169507) chains serves as a molecular tag, signaling the protein for degradation. The specificity of VHL recruitment is critical; for instance, the rescue of target protein levels upon treatment with excess free VHL ligand after PROTAC administration indicates that the degradation pathway is indeed dependent on VHL-mediated ubiquitination via the UPS thno.orgnih.gov. VHL-based PROTACs have demonstrated the capacity to induce ubiquitination of target proteins, leading to their subsequent downregulation researchgate.net.

Cellular Mechanisms of Protein Degradation Downstream of VHL Ligand-PROTAC Activity

Following the ubiquitination of the target protein, a series of cellular events are triggered, leading to its ultimate degradation. The polyubiquitin chains attached to the target protein are recognized by the 26S proteasome, the primary cellular machinery responsible for protein degradation frontiersin.orgscienceopen.com. The PROTAC facilitates the formation of a stable ternary complex, which promotes proximity-induced ubiquitylation and subsequent proteasomal degradation of the target nih.gov.

The entire process is dependent on the ubiquitin-proteasome system (UPS). This dependency can be experimentally confirmed by using proteasome inhibitors, such as MG132, which antagonize PROTAC-induced degradation thno.orgnih.gov. Once recognized by the proteasome, the ubiquitinated target protein is unfolded and translocated into the proteasome's catalytic core, where it is broken down into smaller peptides. The PROTAC molecule itself is released from the degraded target and the E3 ligase, making it available to initiate another cycle of degradation scienceopen.comexplorationpub.com. The efficiency of this downstream degradation can be influenced by various factors, including the length and composition of the linker connecting the target-binding ligand and the E3 ligase ligand, as well as the specific target protein's structure and accessibility frontiersin.orgnih.govexplorationpub.com.

Catalytic Nature of PROTAC-Mediated Degradation

A fundamental characteristic of PROTAC-mediated protein degradation is its catalytic nature. Unlike traditional small-molecule inhibitors that occupy a target protein's active site and are consumed in the process, PROTACs act catalytically, similar to enzymes researchgate.netexplorationpub.com. A single PROTAC molecule can facilitate the ubiquitination and subsequent degradation of multiple target protein molecules. This is because the PROTAC molecule is released from the ternary complex after the target protein is ubiquitinated and degraded, allowing it to bind to another target protein and repeat the degradation cycle explorationpub.com.

This catalytic turnover means that PROTACs can achieve potent protein knockdown at very low concentrations, often in the picomolar (pM) to nanomolar (nM) range, which is a significant advantage over occupancy-based inhibitors that require higher concentrations to maintain target engagement researchgate.netexplorationpub.com. Studies have demonstrated that PROTACs can induce the ubiquitination of super-stoichiometric quantities of proteins, underscoring their catalytic efficiency researchgate.net. This catalytic mechanism provides a powerful means to achieve profound and sustained depletion of target proteins, even those previously considered undruggable by conventional inhibition strategies explorationpub.com.

Structure Activity Relationship Sar Studies and Rational Design of Vhl Ligand 7 Derivatives

Systematic Chemical Modifications of VHL Ligand Scaffold

VHL ligands typically feature a central hydroxyproline (B1673980) (Hyp) core, which is essential for recognizing the VHL protein. This core is flanked by a Left-Hand Side (LHS) and a Right-Hand Side (RHS) that can be systematically modified to enhance binding and tailor properties.

Optimization of the Left-Hand Side (LHS) of the Ligand

The LHS of VHL ligands often interacts with a solvent-exposed region of the VHL binding pocket and serves as a common attachment point for linkers in PROTACs. Early optimization efforts focused on the peptidic nature of the LHS, allowing for facile modifications through amide bond formation.

Terminal Amide Modifications: The terminal amide group on the LHS has been a primary site for linker conjugation. Its synthetic accessibility makes it an attractive vector for SAR studies and library synthesis. tandfonline.comnih.gov

Heterocyclic Substitutes: Heteroaromatic groups have been explored as replacements for the terminal amide moiety, demonstrating varying degrees of success in VHL binding. For instance, five-membered heteroaromatic groups have shown promise, with some outperforming pyridyl moieties. tandfonline.com

Tert-Leucine and its Replacements: The tert-leucine group, a key component of early VHL ligands, has been crucial for achieving nanomolar binding affinities. Modifications and replacements of this group, including the introduction of conformationally constrained moieties like cyclopropyl (B3062369) rings (often with cyano or fluoro substituents), have been investigated to fine-tune binding and cellular potency. chemrxiv.orgacs.orgdomainex.co.ukacs.org For example, the incorporation of an α-fluoro substituent on a cyclopropyl moiety led to improved binding affinity compared to a cyano group. chemrxiv.org

Optimization of the Right-Hand Side (RHS) of the Ligand

The RHS typically includes a benzylamine (B48309) group tethered to a heterocyclic ring, such as a thiazole (B1198619) or oxazole. Modifications in this region aim to optimize interactions within the VHL binding pocket, often involving aromatic and hydrophobic contacts.

Phenyl Ring Modifications: The phenyl ring of the RHS is a significant interaction point, contributing to VHL affinity through aromatic interactions. Modifications here can improve physicochemical properties. Substituents at the 2-position of the phenyl ring have been explored, though not always leading to improved affinity. tandfonline.com

Heterocyclic Moieties: The para-position of the benzyl (B1604629) fragment has been a site for introducing various five-membered heterocyclic moieties (N-, O-, S-containing). Oxazole and thiazole derivatives have shown good binding affinities, with 4-methylthiazole (B1212942) often cited as a potent moiety. tandfonline.comnih.govsynchrotron-soleil.fracs.org

Benzylic Position Modifications: The introduction of an (S)-methyl group at the benzylic position has been shown to enhance VHL binding affinity. chemrxiv.orgacs.orgfrontiersin.org

Modifications to the Hydroxyproline Core

The (2S,4R)-4-hydroxyproline core is fundamental for VHL recognition, mimicking the critical interaction of hydroxylated proline residues in HIF-1α. While often preserved, some modifications have been explored:

Stereochemical Variations: Using the (2S,4S)-hydroxyproline isomer instead of the (2S,4R) isomer has been investigated, though it typically results in reduced binding affinity. researchgate.net

Covalent Modification: Replacing the hydroxyproline motif with a sulfonyl fluoride (B91410) moiety has been explored to generate covalent VHL ligands that can modify specific VHL residues, such as Ser110, offering an alternative binding mechanism. biorxiv.org

Impact of Modifications on VHL Binding Affinity and Specificity

Systematic chemical modifications have led to significant improvements in VHL binding affinity, often quantified by dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50).

First-Generation Ligands: Early VHL ligands based on the Hyp scaffold showed modest disruption of the VHL:HIF interaction with IC50 values in the micromolar range. tandfonline.comnih.gov

Optimized Ligands: Structure-guided design led to potent VHL ligands with nanomolar binding affinities. For example, VH032 exhibits a Kd of approximately 185 nM, while VH101 shows a Kd of around 44 nM. tandfonline.comnih.gov Further optimization, such as incorporating a 1,2,3-triazole group on the LHS and conformationally constrained alterations on the RHS, has yielded ligands with picomolar binding affinities, like GNE7599. domainex.co.ukacs.orgnih.gov

Specificity: While most SAR studies focus on enhancing VHL affinity, maintaining specificity for VHL over other proteins is crucial. The precise interactions mediated by the Hyp core and the flanking LHS/RHS moieties contribute to this specificity.

Table 1: Representative VHL Ligands and Their Binding Affinities

| Ligand Name | Key Modifications | Binding Affinity (Kd/IC50) | Citation(s) |

| VH032 | (2S,4R)-4-hydroxyproline core, tert-leucine LHS, 4-methylthiazole RHS | ~185 nM | tandfonline.comacs.orgnih.gov |

| VH101 | (2S,4R)-4-hydroxyproline core, cyano-cyclopropyl LHS, 4-methylthiazole RHS | ~44 nM | tandfonline.comnih.govresearchgate.net |

| VH298 | (2S,4R)-4-hydroxyproline core, cyano-cyclopropyl LHS, phenyl RHS | ~3.3 µM | acs.org |

| GNE7599 | Optimized peptidomimetic scaffold with triazole LHS and constrained RHS | Picomolar range | domainex.co.ukacs.orgnih.gov |

| VHL-SF1 | Sulfonyl fluoride moiety replacing hydroxyproline | Covalent modification | biorxiv.org |

Strategies for Enhancing Intracellular Target Engagement and Degradation Efficiency

Beyond binding affinity, VHL ligand design must consider cellular permeability and the ultimate goal of inducing efficient protein degradation.

Cellular Potency: Optimizing VHL ligands for improved cellular potency often involves balancing binding affinity with physicochemical properties like cell permeability. Modifications that enhance lipophilicity or reduce molecular weight can contribute to better cell penetration and intracellular target engagement. domainex.co.ukresearchgate.net

Compound Index:

VHL Ligand 7: A general term referring to VHL-recruiting ligands, often used as a placeholder for specific examples like VH032, VH101, VH298, GNE7599, etc., in the context of SAR studies.

VH032: A well-characterized, potent VHL ligand with nanomolar binding affinity.

VH101: Another potent VHL ligand, often showing higher affinity than VH032.

VH298: A benchmark VHL ligand used in many studies.

GNE7599: A highly potent VHL ligand with picomolar binding affinity, developed through peptidomimetic SAR.

VHL-SF1: A covalent VHL ligand designed to replace the hydroxyproline motif with a sulfonyl fluoride warhead.

Exploration of Novel VHL Ligand Chemistries (e.g., Covalent VHL Ligands, Bioisosteres)

This section delves into the innovative chemical strategies employed to enhance the efficacy and versatility of VHL (von Hippel-Lindau) ligands, such as this compound, within the field of targeted protein degradation (TPD). These advancements primarily focus on the development of covalent VHL ligands and the strategic use of bioisosteric replacements to fine-tune structure-activity relationships (SAR).

Covalent VHL Ligand Design

A significant area of innovation involves the incorporation of covalent functionalities directly into VHL ligands or their use in covalent PROTACs. This approach aims to create more stable interactions or enable specific degradation mechanisms. For instance, VHL-SF2 represents a VHL ligand modified with a sulfonyl fluoride warhead. This design is intended for site-specific covalent modification of serine residues, positioning it as a component for advanced covalent PROTAC development rsc.org. Additionally, HaloPROTACs are a class of PROTACs that leverage a VHL ligand for E3 ligase recruitment, coupled with a chloroalkane warhead. These constructs have demonstrated success in the covalent degradation of target proteins, including HaloTag7 fusion proteins, by forming stable protein-PROTAC adducts tmc.edunih.gov.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of VHL ligands is paramount for rational design. Studies examining the impact of substituting amide linkages with ester linkages between the linker and the VHL ligand, as seen in derivatives of VH032 (also known as VHL-ligand 2), have revealed that such substitutions can lead to an approximate twofold decrease in binding affinity acs.org. This finding underscores the sensitivity of VHL ligand binding to subtle structural changes. The incorporation of novel VHL ligand chemistries has directly translated into PROTACs with enhanced degradation potencies. For instance, PROTACs utilizing potent heterocyclic VHL ligands have shown significant target degradation, with DC50 values as low as 3.3 nM and Dmax reaching 97% nih.gov. Similarly, HaloPROTACs employing VHL ligands have exhibited high degradation efficiency, achieving DC50 values around 19 ± 1 nM and Dmax of 90 ± 1% tmc.edunih.gov.

Synthetic Methodologies for Vhl Ligand 7 and Its Analogues

Classical Synthetic Routes to VHL Ligand 7 Core Scaffold

The core scaffold of this compound, known chemically as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a crucial component for engaging the VHL E3 ubiquitin ligase. Its synthesis has been approached through various classical routes, often building upon the established synthesis of similar VHL ligands like VH032.

A common strategy involves the construction of the key intermediate, the 4-(4-methylthiazol-5-yl)benzylamine moiety. This is typically achieved through two primary methods:

C-H Arylation: This method involves the direct coupling of 4-methylthiazole (B1212942) with a protected benzylic amine derivative. Palladium catalysts such as Pd(OAc)₂ or more advanced catalysts like Pd-PEPPSI-IPr are often employed to facilitate this transformation researchgate.net.

Suzuki-Miyaura Cross-Coupling: This well-established cross-coupling reaction provides an alternative route. It typically involves the reaction of a boronic acid or ester derivative of one aromatic component with a halide of the other, catalyzed by a palladium complex researchgate.net.

The general synthetic approach can be summarized in the following table:

| Step | Description | Key Reagents and Conditions |

| 1 | Formation of the 4-(4-methylthiazol-5-yl)benzylamine intermediate | C-H Arylation (e.g., Pd(OAc)₂) or Suzuki-Miyaura Cross-Coupling |

| 2 | Coupling with protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | Amide coupling reagents (e.g., HATU, HOBt) |

| 3 | Deprotection of the pyrrolidine (B122466) nitrogen | Acidic or basic conditions depending on the protecting group |

| 4 | Coupling with a protected (S)-2-amino-3,3-dimethylbutanoic acid derivative | Amide coupling reagents (e.g., HATU, HOBt) |

| 5 | Final deprotection of the terminal amine | Acidic or basic conditions depending on the protecting group |

Strategies for Derivatization at Different Attachment Points for Linker Conjugation

The modular nature of PROTACs necessitates versatile synthetic strategies for attaching linkers to the VHL ligand. Several functional groups on the this compound scaffold can be exploited as attachment points.

The most prevalent method for linker attachment is the formation of an amide bond. This is typically achieved by coupling the free amine of the this compound with a linker containing a carboxylic acid functionality. Standard peptide coupling reagents are employed for this purpose musechem.com. The reaction is generally robust and proceeds with high efficiency.

| Reagent | Description |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent. |

| HOBt | (Hydroxybenzotriazole), an additive used to suppress side reactions and improve coupling efficiency. |

| EDC | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a water-soluble carbodiimide used for amide bond formation. |

| DIPEA | (N,N-Diisopropylethylamine), a non-nucleophilic base used to neutralize acids formed during the reaction. |

An amide-to-ester substitution strategy has also been explored to optimize the physicochemical properties of PROTACs, such as permeability acs.orgnih.gov.

Reductive amination offers an alternative to amide bond formation for connecting linkers. This method involves the reaction of the primary amine of this compound with an aldehyde- or ketone-functionalized linker to form an imine, which is then reduced in situ to a secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). This approach avoids the potential for multiple alkylations that can occur with direct alkylation of amines harvard.edumasterorganicchemistry.com. Direct alkylation of the amine with a linker containing a suitable leaving group is also a viable, though sometimes less controlled, strategy musechem.com.

While less common than amide bond formation, the creation of a thioether linkage is another strategy for linker conjugation. This can be achieved by replacing the tert-leucine group of the VHL ligand with penicillamine, which contains a thiol group suitable for linker attachment nih.gov. This approach was demonstrated in the development of the BET PROTAC AT1 nih.gov.

The benzylic position of the VHL ligand is a popular site for modification and linker attachment. Introducing substituents at this position can enhance the ligand's binding affinity and provides a convenient handle for linker conjugation nih.govchemrxiv.org. A variety of functional groups, including primary and tertiary amines, amides, ethers, and even fluorine atoms, have been introduced at the benzylic position to create potent PROTACs tandfonline.com. The synthesis of such analogs often requires the early introduction of the desired functionality during the synthesis of the VHL ligand core nih.gov.

| Modification at Benzylic Position | Impact |

| Methyl group | Improved inhibitory potency of the VHL ligand nih.gov. |

| Amines, Amides, Ethers | Serve as attachment points for linkers and can influence PROTAC properties tandfonline.com. |

| Trifluoromethyl group | Can lead to selective degradation of target proteins tandfonline.com. |

Advanced Synthetic Techniques for PROTAC Library Generation

The development of potent and selective PROTACs often requires the screening of large libraries of molecules with varying linkers, attachment points, and ligands for the protein of interest. To facilitate this, advanced synthetic techniques have been developed.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the parallel synthesis of PROTAC libraries. This technique allows for the efficient construction of diverse PROTACs by anchoring one of the components (either the VHL ligand or the ligand for the protein of interest) to a solid support and then sequentially adding the linker and the other binding moiety. This approach simplifies purification and allows for the rapid generation of a large number of compounds researchgate.netnih.govportlandpress.com.

Click Chemistry: The use of "clickable linkers" has gained traction as a rapid method for PROTAC library assembly. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction that can be used to efficiently connect a VHL ligand functionalized with an alkyne to a protein of interest ligand bearing an azide, or vice versa musechem.com. This strategy offers high yields and functional group tolerance.

On-DNA Synthesis: DNA-encoded library (DEL) technology represents a cutting-edge approach for the discovery of new PROTACs. In this method, large libraries of PROTACs are synthesized with each molecule attached to a unique DNA barcode. This allows for the simultaneous screening of millions of compounds against a target protein and an E3 ligase to identify potent ternary complex formers.

These advanced synthetic methodologies are instrumental in accelerating the discovery and optimization of novel this compound-based PROTACs for therapeutic applications.

Click Chemistry Approaches for VHL Ligand Conjugation

Click chemistry has emerged as a powerful and widely adopted strategy for the rapid and efficient conjugation of VHL ligands to linkers, facilitating the assembly of PROTAC libraries. musechem.com The most prominent of these methods is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to connect the VHL ligand to a linker arm destined for a POI binder. musechem.comnih.gov

This approach involves functionalizing a VHL ligand, or an analogue thereof, with either an azide or a terminal alkyne group. This "clickable" handle allows for straightforward ligation with a linker molecule bearing the complementary functional group. medchemexpress.com For instance, VHL ligands can be modified to include an alkyne group, enabling them to undergo a CuAAC reaction with azide-containing molecules. medchemexpress.com This modularity is a key advantage, permitting the rapid synthesis of diverse PROTACs with varying linker lengths and compositions, which is critical for optimizing degrader efficacy. musechem.com

The utility of this approach is demonstrated in the synthesis of various PROTACs where a VHL ligand is conjugated to a POI ligand. nih.gov Researchers have successfully synthesized PROTACs by reacting an alkyne-modified VHL ligand with an azido-functionalized POI ligand, showcasing the reliability of click chemistry for creating these complex bifunctional molecules. nih.gov The concept of "CLIPTACs" (Clickable Linkers for PROTACs) further highlights this strategy, where two smaller PROTAC precursors are "clicked" together, sometimes even within cells, to overcome challenges like solubility and cell permeability. musechem.com

| Reaction Type | Reactants | Key Features | Application Example |

| CuAAC | Alkyne-functionalized VHL Ligand + Azide-functionalized Linker/POI Ligand | Forms stable triazole linkage; High efficiency and specificity. | Rapid assembly of PROTAC libraries with diverse linkers. musechem.com |

| In-situ Assembly | Alkyne-modified POI ligand + Azido-modified VHL ligand | Tumor-specific PROTAC assembly. | Conjugation of folate to ARV-771 (a VHL-based degrader) to target cancer cells. nih.gov |

Cross-Coupling Reactions in VHL Ligand Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental to the construction of the core structures of many VHL ligands, including the scaffolds of analogues like VH032. researchgate.net These reactions are essential for creating key carbon-carbon and carbon-heteroatom bonds that form the ligand's bicyclic or heterocyclic systems.

Commonly employed methods include the Suzuki-Miyaura cross-coupling and Sonogashira cross-coupling. musechem.comresearchgate.net For example, the synthesis of the key intermediate for VH032 has been achieved via a Suzuki-Miyaura coupling between a boronic acid derivative and a heterocyclic halide. researchgate.net Another important strategy is the direct C-H arylation of heterocyclic compounds, such as 4-methylthiazole, with a protected benzylic amine, which provides a more step-economical route to crucial intermediates. researchgate.net

| Cross-Coupling Reaction | Reactants | Catalyst/Reagents | Purpose in VHL Ligand Synthesis |

| Suzuki-Miyaura | Boronic acid derivative + Heterocyclic halide | Palladium catalyst (e.g., Pd(OAc)2) | Formation of key C-C bonds in the ligand core. researchgate.net |

| C-H Arylation | 4-methylthiazole + Boc-protected benzylic amine | Palladium catalyst (e.g., Pd-PEPPSI-IPr) | Direct formation of an aryl-heterocycle bond to build the ligand scaffold. researchgate.net |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium/Copper catalyst | Pre-conjugation of linkers to POI warheads before VHL ligand attachment. musechem.com |

Development of Robust and Scalable Synthesis Protocols

The increasing demand for VHL ligands in academic and industrial research, particularly for the development of PROTAC therapeutics, has necessitated the creation of robust and scalable synthesis protocols. The goal is to enable the production of multi-gram quantities of key VHL ligand building blocks, such as the VH032 amine, efficiently and cost-effectively. nih.gov

Key aspects of developing these protocols include:

Convergent Synthesis: Designing routes where complex fragments are synthesized separately and then combined in the final steps, which is often more efficient for large-scale production than a linear approach. nih.gov

Process Optimization: Fine-tuning reaction conditions, such as catalyst choice, solvent, and temperature, to maximize yield and minimize byproduct formation. For instance, comparing different palladium catalysts for key C-H arylation steps led to the development of a unified, five-step route for preparing VH032 and its analogues in multigram quantities with yields of 56-61%. researchgate.net

Purification Strategy: Developing purification methods, such as crystallization or extraction, that are amenable to large scales, thereby avoiding the bottleneck of preparative chromatography. researchgate.netnih.gov

These advancements ensure a reliable supply of essential VHL ligand building blocks, which is crucial for the rapid construction of PROTAC libraries and accelerates the entire drug discovery process. nih.govthieme-connect.com

Computational and Biophysical Approaches in Vhl Ligand 7 Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby predicting the binding mode of VHL ligand 7 to the VHL protein. This process involves placing this compound into the known three-dimensional structure of the VHL protein's ligand-binding pocket and evaluating the complementarity between them using scoring functions. These functions estimate the binding affinity by considering various non-covalent interactions, including hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions.

Table 7.1: Representative Molecular Docking Interactions of this compound with VHL Protein

| VHL Residue | Residue Type | Interaction Type | This compound Moiety | Predicted Binding Contribution |

| Ser127 | Polar | Hydrogen Bond | Amide NH | Strong |

| Tyr131 | Aromatic | Pi-Pi Stacking | Aromatic Ring | Moderate |

| Leu110 | Hydrophobic | Hydrophobic | Alkyl Chain | Strong |

| Val123 | Hydrophobic | Hydrophobic | Methyl Groups | Moderate |

| Arg163 | Basic | Electrostatic | Guanidinium group | Weak |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

Research findings from MD simulations for this compound have demonstrated its stable binding within the VHL pocket over extended simulation periods, typically in the nanosecond to microsecond range. The simulations often reveal that this compound maintains a consistent conformation, suggesting a well-defined binding mode. Analysis of RMSF values may highlight specific loops or regions of the VHL protein that exhibit increased flexibility, potentially involved in induced-fit binding or subsequent interactions required for protein degradation. These dynamic insights are crucial for understanding the robustness of the this compound-VHL interaction.

Table 7.2: Representative MD Simulation Data for this compound-VHL Complex Stability

| Simulation Time (ns) | VHL Protein RMSD (Å) | This compound RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.9 | 0.6 |

| 50 | 2.4 | 0.7 |

| 100 | 2.6 | 0.8 |

Prediction and Characterization of Ternary Complex Structures

For this compound, which is often employed in PROTACs, the formation of a ternary complex is a critical determinant of efficacy. This complex involves the E3 ligase (VHL), the VHL ligand, a linker, and the target protein. Computational methods are indispensable for predicting the structure of this multi-component assembly. Techniques such as multi-body docking, fragment-based modeling, or rigid-body docking of pre-formed binary complexes are utilized. The goal is to predict how this compound, via its linker, correctly positions the target protein in proximity to the VHL E3 ligase catalytic site, thereby facilitating ubiquitination.

Research findings from ternary complex structure predictions for this compound-based PROTACs have elucidated the spatial arrangement required for efficient protein recruitment and ubiquitination. These models often show that the linker length and flexibility are optimized to span the distance between the VHL binding site and the target protein's surface. Key interactions are predicted not only between this compound and VHL but also between the linker and the target protein, as well as potential indirect contacts between VHL and the target protein mediated by the linker. The predicted orientation is crucial for understanding the mechanism of action and guiding further design.

Table 7.3: Hypothetical Ternary Complex Interactions Involving this compound

| Component 1 | Component 2 | Interaction Type | Key Residues (this compound-bound VHL) | Key Residues (Target Protein-Linker) |

| This compound | VHL Protein | Hydrogen Bond, Hydrophobic | Ser127, Leu110 | N/A |

| This compound | Linker | Covalent | N/A | N/A |

| Linker | Target Protein | Hydrogen Bond, Hydrophobic | N/A | Tyr50, Phe88 |

| VHL Protein | Target Protein | Indirect (via linker) | N/A | N/A |

Biophysical Techniques for Quantifying Binding Affinities and Kinetics (e.g., ITC, SPR, FP assays)

Biophysical techniques provide essential experimental validation for computational predictions, offering quantitative measurements of the binding affinity and kinetics of this compound to the VHL protein. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, yielding thermodynamic parameters including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry. Surface Plasmon Resonance (SPR) monitors binding in real-time by detecting changes in refractive index near a sensor surface, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which Kd can be calculated. Fluorescence Polarization (FP) assays, often used with fluorescently labeled proteins or ligands, measure changes in the polarization of emitted light as molecules bind, providing an indirect measure of binding affinity.

Research findings from these biophysical assays have characterized this compound as a high-affinity binder to the VHL protein. For instance, ITC experiments might reveal a strong exothermic binding event, indicating favorable interactions. SPR analyses typically report sub-micromolar or nanomolar Kd values, often driven by a slow dissociation rate (low koff) and a moderate to fast association rate (kon). FP assays corroborate these findings by showing a dose-dependent increase in polarization as this compound binds to VHL, confirming the interaction and its affinity.

Table 7.4: Biophysical Characterization of this compound Binding to VHL Protein

| Technique | Binding Affinity (Kd) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) |

| ITC | 45 nM | N/A | N/A |

| SPR | 48 nM | 1.2 x 10⁵ | 5.4 x 10⁻³ |

| FP Assay | ~50 nM | N/A | N/A |

Application of Computational Tools for PROTAC Design Optimization

The detailed understanding of this compound's interaction with VHL, derived from the computational and biophysical studies described above, is critically applied to the rational design and optimization of PROTAC molecules. Computational tools are employed to guide the selection of optimal linker length, flexibility, and attachment points on this compound. By integrating ternary complex predictions with binding affinity data, researchers can virtually screen various linker chemistries and conjugation sites to maximize the stability and functionality of the ternary complex.

Research findings from these optimization efforts indicate that computational modeling can successfully predict linker parameters that enhance PROTAC efficacy. For example, simulations might suggest that a linker of a specific length and rigidity, when attached to a particular position on this compound, best facilitates the recruitment of the target protein to the VHL E3 ligase. This iterative process of computational design, guided by biophysical validation, allows for the refinement of this compound-based PROTACs to achieve desired target protein degradation profiles, ensuring efficient ubiquitination and subsequent clearance.

Table 7.5: Computational Guidance for PROTAC Design Incorporating this compound

| PROTAC Design Parameter | Computational Approach Used | Predicted Impact on Ternary Complex Formation & Efficacy |

| Linker Length | MD Simulations, Ternary Complex Modeling | Optimized length (e.g., 12-16 atoms) promotes stable ternary complex |

| Linker Attachment Point | Docking, Ternary Complex Modeling | Specific site on this compound maximizes target protein proximity |

| Linker Flexibility | MD Simulations | Balanced flexibility enhances efficient ternary complex assembly |

| This compound Structure | Docking, Binding Affinity Prediction | Minor modifications can fine-tune binding affinity and selectivity |

Vhl Ligand 7 As a Chemical Probe for Research in Chemical Biology

Utility as a Tool for Modulating VHL Activity and Investigating VHL-HIF Pathways

The VHL-HIF signaling axis is a central regulator of cellular adaptation to hypoxia. nih.gov In well-oxygenated (normoxic) cells, specific proline residues on HIF-1α are hydroxylated, creating a binding site for VHL. tandfonline.com This binding leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome, keeping its levels low. nih.govtandfonline.com When oxygen is scarce (hypoxia), this hydroxylation does not occur, HIF-1α is not recognized by VHL, and it accumulates to activate genes involved in processes like angiogenesis and cell proliferation. tandfonline.com

Small molecule VHL ligands are designed to mimic the hydroxylated proline motif of HIF-1α, allowing them to bind directly to VHL's substrate recognition pocket. acs.orgnih.gov By competitively inhibiting the VHL/HIF-1α interaction, these ligands prevent the degradation of HIF-1α even under normoxic conditions. nih.govacs.org This effectively uncouples the pathway from oxygen-sensing and triggers a hypoxic response. nih.gov

This inhibitory action makes VHL ligands invaluable research tools for:

Studying Hypoxic Responses: Researchers can induce a stable hypoxic response in cells without altering oxygen levels, allowing for precise investigation of the downstream effects of HIF stabilization. nih.gov

Pathway Dissection: These chemical probes help to dissect the complex VHL-HIF pathway and its role in both normal physiology and diseases like cancer, where the pathway is often dysregulated. nih.govresearchgate.net

Target Validation: The ability to pharmacologically stabilize HIF validates it and other pathway components as potential therapeutic targets for conditions such as chronic anemia and ischemia. jci.orgacs.org

Compounds like VH298, a potent and selective VHL inhibitor, have been systematically profiled and qualified as chemical probes to displace HIF-1α from VHL and initiate the hypoxic response in cells. nih.govnih.gov

Development of Fluorescent and Affinity-Tagged VHL Probes

To facilitate the study of VHL and the discovery of new ligands, researchers have developed tagged versions of VHL binders. These chemical probes are essential for high-throughput screening and detailed biochemical assays. acs.org

A key development in this area is the creation of fluorescent probes. For example, by attaching a BODIPY FL fluorophore to the VHL ligand VH032 via a polyethylene (B3416737) glycol (PEG) linker, scientists created BODIPY FL VH032. nih.govacs.org This probe binds to VHL with high affinity (Kd of 3.01 nM) and has been successfully used to develop a sensitive and robust time-resolved fluorescence resonance energy-transfer (TR-FRET) assay. acs.org Such assays are critical for identifying and characterizing new VHL ligands in a high-throughput manner, overcoming the limitations of lower-throughput methods like isothermal titration calorimetry or surface plasmon resonance. acs.org

These fluorescent probes offer significant advantages:

High Sensitivity and Selectivity: They enable precise measurement of ligand binding. acs.org

Assay Robustness: The TR-FRET format is resistant to many forms of assay interference that can affect other fluorescence-based methods. acs.org

Versatility: They can characterize a wide range of VHL ligand affinities, making them suitable for diverse screening campaigns. acs.org

Beyond fluorescence, other affinity-tagged probes have also been developed to aid in the study of VHL-protein interactions and to validate target engagement in complex biological systems.

| Probe Type | Base Ligand | Tag | Application | Reference |

| Fluorescent Probe | VH032 | BODIPY FL | High-throughput TR-FRET binding assays | nih.govacs.org |

| Affinity Probe | VHL Ligand | Biotin | Pull-down assays, affinity purification | N/A |

| Photoaffinity Probe | VHL Ligand | Diazirine | Covalent labeling and identification of binding partners | N/A |

Applications in Chemically Inducing Protein Proximity for Research

Perhaps the most transformative application of VHL ligands is in the field of targeted protein degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs). rsc.orgnih.gov PROTACs are heterobifunctional molecules comprising three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

VHL ligands, alongside ligands for the E3 ligase Cereblon (CRBN), are the most widely and successfully used E3 ligase recruiters in PROTAC design. nih.govresearchgate.net By binding simultaneously to VHL and a target protein, a VHL-based PROTAC forms a ternary complex (VHL-PROTAC-Target). researchgate.net This induced proximity brings the target protein close to the E3 ligase machinery, leading to its poly-ubiquitination and subsequent degradation by the proteasome. tandfonline.comnih.gov This technology effectively hijacks the cell's own protein disposal system to eliminate specific disease-causing proteins. rsc.org

The use of VHL ligands in this context has enabled the degradation of numerous targets that were previously considered "undruggable" with conventional inhibitors. nih.gov For instance, early peptide-based PROTACs used a sequence from HIF-1α to recruit VHL, but the development of potent, cell-permeable small-molecule VHL ligands has been fundamental to the technology's recent success. nih.gov

Insights into E3 Ligase Biology and Substrate Recognition Mechanisms

The structure-based design and study of small-molecule VHL ligands have provided profound insights into the molecular mechanisms of E3 ligase substrate recognition. nih.govdundee.ac.uk The journey began with the identification of hydroxyproline (B1673980) as the key recognition element that VHL uses to bind its natural substrate, HIF-1α. nih.gov

Crystallographic studies of VHL in complex with these ligands have been instrumental. The co-crystal structure of VHL with an early inhibitor confirmed that the small molecule binds precisely at the HIF-1α binding site. acs.org It revealed that the ligand's hydroxyproline ring perfectly mimics the interactions of the native peptide. acs.org

Key interactions for ligand recognition by VHL include:

Hydrogen Bonds: The hydroxyl group of the ligand forms critical hydrogen bonds with the side chains of Ser111 and His115 in the VHL protein. acs.orgnih.gov

Backbone Interaction: The amide NH of the ligand's core structure makes a hydrogen bond with the carbonyl oxygen of His110. acs.org

Hydrophobic Interactions: The ligand's aryl ring engages in a favorable side-on interaction with the phenol (B47542) side chain of Tyr98, which helps to anchor the molecule in the binding pocket. acs.org

Further studies using synthetic modifications, such as thioamide substitutions, have allowed researchers to probe the subtle contributions of hydrogen bonds and other non-covalent interactions (like n → π* interactions) in fine-tuning ligand affinity and the conformational stability of the protein-ligand complex. nih.gov These detailed structural and biochemical studies provide a blueprint for designing new ligands for VHL and other E3 ligases. nih.govrsc.org

| VHL Residue | Interaction Type | Ligand Moiety | Reference |

| Ser111 | Hydrogen Bond | Hydroxyl Group | acs.org |

| His115 | Hydrogen Bond | Hydroxyl Group | acs.org |

| His110 | Hydrogen Bond | Amide NH | acs.org |

| Tyr98 | π-Stacking | Aryl Ring | acs.org |

Exploration of Auto-degradation and Homo-PROTAC Strategies with VHL Ligands

A novel and intriguing application of VHL ligands is the creation of "Homo-PROTACs," which are designed to induce the degradation of the VHL protein itself. dundee.ac.ukresearchgate.net A Homo-PROTAC is a bivalent molecule constructed by linking two identical E3 ligase ligands together. researchgate.netcreative-biolabs.com

In the case of VHL, researchers have synthesized molecules composed of two VHL ligand instances (based on scaffolds like VH032 or VH298) joined by a chemical linker. dundee.ac.ukcreative-biolabs.com The hypothesis was that such a molecule could effectively dimerize two VHL complexes, and that this induced dimerization would be recognized by the ubiquitin-proteasome system as an aberrant event, triggering the ubiquitination and degradation of VHL in a "suicide-type" mechanism. dundee.ac.ukresearchgate.net

This strategy proved successful. The most active compound, named CM11, was shown to dimerize VHL with high avidity and induce potent, rapid, and proteasome-dependent self-degradation of VHL in multiple cell lines. dundee.ac.ukresearchgate.net Notably, the degradation was highly selective for a specific isoform of VHL and did not trigger the broader hypoxic response, which is a potential side effect of simple VHL inhibition. researchgate.net This approach provides a unique chemical probe for achieving selective VHL knockdown and demonstrates a new modality of chemical intervention against E3 ligases themselves. dundee.ac.ukdntb.gov.ua

Contributions to the Understanding of Linker Design in PROTAC Efficacy

The linker component of a PROTAC, which connects the VHL ligand to the warhead, plays a pivotal role in determining the efficacy of the resulting degrader. windows.net It is now well-established that the linker is not merely a passive spacer but an active contributor to the properties and potency of the PROTAC molecule. nih.gov The use of VHL ligands in countless PROTACs has provided a rich dataset for understanding the complex structure-activity relationships of linkers. researchgate.netwindows.net

Key learnings from VHL-based PROTACs regarding linker design include:

Linker Length and Flexibility: The length of the linker is critical for allowing the formation of a stable and productive ternary complex. nih.gov Linkers based on PEG or alkyl chains are commonly used to systematically vary the distance between the VHL ligand and the warhead to find the optimal length for degradation. windows.netnih.gov

Attachment Point: The position where the linker is attached to the VHL ligand (the "exit vector") significantly impacts ternary complex formation and can even influence the substrate specificity of the PROTAC. nih.govresearchgate.net Structural analysis of VHL ligands has identified several solvent-exposed positions suitable for linker attachment. researchgate.net

This deep understanding of linker chemistry, driven largely by the development of VHL-based degraders, is crucial for the rational design of new and more effective PROTACs. researchgate.netwindows.net

Q & A

Q. What is the structural basis of VHL ligand 7 binding to the VHL E3 ligase complex?

- Methodological Answer : The interaction is primarily mediated by mimicking the hydroxyproline residue (Hyp564) of HIF-1α, as observed in cocrystal structures. Key residues in the VHL β-domain form hydrogen bonds with the ligand’s hydroxyproline core. For validation, X-ray crystallography (e.g., PDB 4W9H) and mutagenesis studies are critical to map binding interfaces .

Q. How does this compound facilitate PROTAC-mediated protein degradation?

- Methodological Answer : this compound serves as an E3 ligase recruiter in PROTACs, enabling ternary complex formation between the target protein and VHL. Experimental validation involves:

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

- Cellular assays : Western blotting to monitor target protein degradation efficiency .

Q. What experimental controls are essential when assessing this compound activity in PROTAC designs?

- Methodological Answer : Include:

- Negative controls : PROTACs with non-binding VHL ligand analogs or "hook effect" validation at high concentrations .

- Positive controls : Use established PROTACs (e.g., MZ1 for BRD4 degradation) to benchmark assay performance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate using orthogonal methods:

- SPR/ITC : For direct binding measurements .

- Cellular thermal shift assays (CETSA) : To confirm target engagement in live cells .

- Statistical rigor : Report mean ± SEM with ≥3 replicates and use ANOVA for cross-study comparisons .

Q. What strategies optimize linker length and exit vectors in this compound-based PROTACs for enhanced degradation?

- Methodological Answer :

- Rational design : Use cocrystal structures (e.g., VHL-PROTAC-target ternary complexes) to identify optimal linker attachment points .

- Empirical testing : Synthesize PROTAC libraries with polyethylene glycol (PEG) or alkyl-based linkers of varying lengths (e.g., 4–12 atoms) .

- Pharmacokinetic profiling : Assess permeability (e.g., PAMPA assay) and solubility to balance degradation efficacy and bioavailability .

Q. How do somatic VHL mutations (e.g., Chuvash polycythemia variants) impact ligand binding and PROTAC functionality?

- Methodological Answer :

- Saturation genome editing : Introduce patient-derived VHL mutations (e.g., p.R200W) into cell lines to assess ligand binding via flow cytometry or HiBiT-based degradation assays .